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Compound of Interest

Compound Name: (Rac)-Upacicalcet

Cat. No.: B11933549

(Rac)-Upacicalcet is a novel, second-generation calcimimetic agent designed for the
management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease
(CKD) on hemodialysis. As the racemate of Upacicalcet, it acts as a positive allosteric
modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland.[1][2][3][4] By
enhancing the sensitivity of the CaSR to extracellular calcium, Upacicalcet effectively
suppresses the excessive secretion of parathyroid hormone (PTH), a key driver of mineral and
bone disorders in CKD.[5]

These application notes provide a comprehensive overview of the experimental protocols for in
vivo studies of (Rac)-Upacicalcet, targeting researchers, scientists, and professionals in drug
development. The information is compiled from preclinical animal studies and human clinical
trials to facilitate further investigation into this therapeutic agent.

Mechanism of Action

Upacicalcet is a non-peptide calcimimetic that allosterically modulates the CaSR. This receptor
plays a pivotal role in maintaining calcium homeostasis. In SHPT, the parathyroid glands
become less sensitive to circulating calcium, leading to elevated PTH levels. Upacicalcet binds
to the CaSR, increasing its sensitivity to extracellular calcium. This heightened sensitivity
restores the negative feedback loop, resulting in a dose-dependent reduction in PTH secretion.
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Mechanism of action of Upacicalcet.

Preclinical In Vivo Studies: Adenine-Induced SHPT
Rat Model
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A commonly utilized animal model for studying SHPT in the context of CKD involves the
administration of adenine to induce renal failure in rats. This model effectively mimics the
pathophysiology of SHPT observed in humans.

Experimental Protocol

e Animal Model:
o Species: Male Sprague-Dawley rats.
o Age: 5 weeks at the start of the study.

o Housing: Standard laboratory conditions with controlled temperature, humidity, and light-
dark cycle. Access to standard chow and water ad libitum.

¢ Induction of Chronic Kidney Disease and Secondary Hyperparathyroidism:

o Administer a diet containing 0.75% adenine for 4 weeks to induce renal failure and
subsequent SHPT.

o Monitor animal health and body weight regularly.

e Drug Administration:

[e]

Following the 4-week adenine diet, divide the rats into treatment and control groups.

o

Administer Upacicalcet intravenously at doses of 0.2 mg/kg and 1 mg/kg.

[¢]

The control group receives a vehicle solution.

[¢]

Administer the treatment repeatedly as per the study design.
o Sample Collection and Analysis:

o Collect blood samples at baseline and at specified time points after drug administration
(e.g., 7 days).

o Measure serum levels of intact parathyroid hormone (iPTH), calcium, and phosphorus.
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[e]

At the end of the study, euthanize the animals and collect tissues (parathyroid glands,
aorta, heart, kidneys, and bones) for further analysis.

[e]

Assess parathyroid gland weight and hyperplasia.

o

Analyze ectopic calcification in the thoracic aorta, kidney, and heart.

[¢]

Evaluate bone morphometry, including cortical porosity and fibrosis.

Quantitative Data from Preclinical Studies

Upacicalcet (0.2 Upacicalcet (1
Parameter CKD-Control Rats
mglkg) mglkg)
) o Significantly lower Significantly lower
Serum iPTH Significantly elevated
than CKD-control than CKD-control
) o Not significantly Not significantly
Serum Calcium No significant change
affected affected
o Not significantly Not significantly
Serum Phosphorus No significant change
affected affected
_ _ Inhibition of Inhibition of
Parathyroid Gland Hyperplasia observed ] )
hyperplasia hyperplasia
Ectopic Calcification Present Suppressed Suppressed
] Increased pore Suppressed pore Suppressed pore
Cortical Bone
formation formation formation

Data summarized from a study using a rat model of adenine-induced renal failure.

Treatment
Group

Intravenous
Upacicalcet Administration

Blood Sampling &
Biomarker Analysis
(iPTH, Calcium, Phosphorus)

Group Allocation
(Treatment vs. Control)

Endpoint Analysis
(Tissue Histology, etc.)

4-Week 0.75%
Adenine Diet

Control
Group

Vehicle
Administration

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b11933549?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Workflow for preclinical in vivo studies.

Clinical Trials in Hemodialysis Patients

Upacicalcet has been evaluated in several clinical trials involving adult patients with SHPT
undergoing hemodialysis.

Representative Phase 3 Clinical Trial Protocol

e Study Population:

o Adult patients with end-stage kidney disease on in-center hemodialysis three times
weekly.

o Diagnosed with SHPT, typically with iPTH values of 450 pg/mL or greater.
e Study Design:
o Randomized, double-blind, placebo-controlled trial.
o Patients are randomized (e.g., 2:1 ratio) to receive either Upacicalcet or a placebo.

o The treatment period can last for several weeks (e.g., 24-27 weeks), potentially followed
by an open-label extension phase.

e Drug Administration and Dose Titration:

o Upacicalcet is administered as a bolus intravenous injection at the end of each
hemodialysis session.

o The starting dose is typically 25 pg or 50 ug, depending on the baseline serum corrected
calcium (cCa) level. A starting dose of 50 g is used if cCa is 9.0 mg/dL or greater, and 25
Mg if cCa is below 9.0 mg/dL.

o Doses are titrated based on iPTH and serum cCa levels, with dose steps ranging from 25
to 300 pg, to maintain iPTH in the target range (e.g., 150-300 pg/mL).

o Efficacy and Safety Assessments:
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o The primary efficacy endpoint is often the proportion of patients achieving a 230%
reduction in mean iPTH from baseline.

o Secondary endpoints may include changes in serum calcium and phosphate levels.

o Safety is monitored through the recording of adverse events, laboratory tests (including
serum calcium), and electrocardiograms.

o : | linical Trial

Parameter Placebo Group Upacicalcet Group

Patients achieving >30%

o , 8.0% 80.6%
reduction in mean iPTH
Upper gastrointestinal adverse ) ]
) 6.0% (3 out of 50 patients) 1.9% (2 out of 103 patients)
drug reactions
Incidence of serum calcium <
0 events 2 events (1.9%)

7.5 mg/dL

Data from a randomized, double-blind, placebo-controlled phase 3 study in hemodialysis
patients with SHPT.

Pharmacokinetics

Pharmacokinetic studies in healthy adults have shown that plasma concentrations of
Upacicalcet increase in a dose-dependent manner. The drug is rapidly cleared from the plasma
with a half-life of approximately 1-2 hours, and the primary route of excretion is via urine. In
patients undergoing hemodialysis, Upacicalcet is effectively removed by dialysis and does not
accumulate in the body with repeated administration.

Safety and Tolerability

In clinical trials, Upacicalcet has been generally well-tolerated. The most common adverse
events are gastrointestinal in nature, though their incidence has been reported to be low.
Hypocalcemia is a potential side effect of calcimimetics, and serum calcium levels should be
monitored during treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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